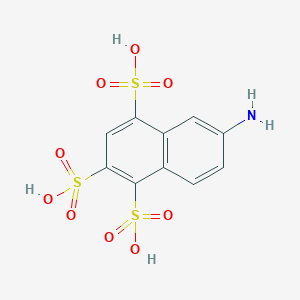
6-Aminonaphthalene-1,2,4-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminonaphthalene-1,2,4-trisulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and three sulfonic acid groups. This compound is notable for its applications in various scientific fields, particularly in dye chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminonaphthalene-1,2,4-trisulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of an amino group. The process begins with the sulfonation of naphthalene using oleum or sulfur trioxide to introduce sulfonic acid groups at the desired positions. Subsequent nitration and reduction steps introduce the amino group at the 6-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective sulfonation and nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Aminonaphthalene-1,2,4-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroxylamines or other reduced derivatives.
Scientific Research Applications
6-Aminonaphthalene-1,2,4-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is employed as a fluorescent probe in biological assays due to its ability to bind to specific biomolecules and emit fluorescence.
Medicine: It is used in diagnostic assays and as a marker in medical imaging techniques.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-Aminonaphthalene-1,2,4-trisulfonic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins or nucleic acids, altering their structure and function. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with polar biomolecules. The amino group can form hydrogen bonds or participate in nucleophilic reactions, contributing to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Aminonaphthalene-1,3,6-trisulfonic acid: Similar in structure but with different sulfonic acid group positions.
2-Aminonaphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups and an amino group at different positions.
1-Aminonaphthalene-4-sulfonic acid: Contains a single sulfonic acid group and an amino group.
Uniqueness
6-Aminonaphthalene-1,2,4-trisulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This arrangement allows for selective interactions in chemical reactions and biological assays, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
114747-34-1 |
|---|---|
Molecular Formula |
C10H9NO9S3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-aminonaphthalene-1,2,4-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-5-1-2-6-7(3-5)8(21(12,13)14)4-9(22(15,16)17)10(6)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
InChI Key |
LKRKPOYQGXPTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















